molecular formula C19H17ClN2O5 B586535 Glafenine-d4 N-Oxide CAS No. 1794829-04-1

Glafenine-d4 N-Oxide

Cat. No.: B586535
CAS No.: 1794829-04-1
M. Wt: 392.828
InChI Key: YCLRZGMFJXEHFV-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glafenine-d4 N-Oxide is a deuterated analog of Glafenine N-Oxide, a major metabolite of Glafenine. It is a non-steroidal anti-inflammatory drug used primarily for research purposes. The compound is characterized by its molecular formula C19H13D4ClN2O5 and a molecular weight of 392.83 .

Preparation Methods

The synthesis of Glafenine-d4 N-Oxide involves the deuteration of Glafenine followed by oxidation. The synthetic route typically includes:

Chemical Reactions Analysis

Glafenine-d4 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can revert the N-oxide to its parent amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glafenine-d4 N-Oxide is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Glafenine-d4 N-Oxide involves its interaction with molecular targets similar to those of Glafenine. It inhibits the cyclooxygenase enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetics .

Comparison with Similar Compounds

Glafenine-d4 N-Oxide can be compared with other similar compounds such as:

    Glafenine: The parent compound, used for pain relief.

    Glafenine N-Oxide: The non-deuterated analog, also a major metabolite of Glafenine.

    Glafenic Acid: Another metabolite of Glafenine, differing in its chemical structure and properties.

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research, such as improved metabolic stability and the ability to trace the compound in biological systems .

Properties

CAS No.

1794829-04-1

Molecular Formula

C19H17ClN2O5

Molecular Weight

392.828

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D

InChI Key

YCLRZGMFJXEHFV-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O

Synonyms

2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4;  N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.